molecular formula C28H32N2O3 B11498234 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11498234
M. Wt: 444.6 g/mol
InChI Key: IAIWVDOMKSVMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.

The next step involves the formation of the cyclohexane ring, which can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione is unique due to its complex structure, which combines an indole moiety with a cyclohexane ring and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

3-hydroxy-2-[N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C28H32N2O3/c1-4-8-25(28-26(31)15-20(16-27(28)32)19-9-6-5-7-10-19)29-14-13-22-18(2)30-24-12-11-21(33-3)17-23(22)24/h5-7,9-12,17,20,30-31H,4,8,13-16H2,1-3H3

InChI Key

IAIWVDOMKSVMGT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.